4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride
Description
4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride, also known as vabicaserin hydrochloride (SCA-136), is a novel, stereochemically complex compound with the molecular formula C₁₅H₂₀N₂·HCl and a molecular weight of 264.79 g/mol . It is a selective 5-hydroxytryptamine 2C (5-HT₂C) receptor agonist, developed by Wyeth Pharmaceuticals (now Pfizer) for the treatment of schizophrenia and related psychiatric disorders .
Properties
IUPAC Name |
7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2.ClH/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17;/h1,3,6,12-13,16H,2,4-5,7-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPPENBDXAWXJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. Common synthetic routes may include:
Condensation reactions: : These reactions are used to form the core ring structure.
Reduction reactions: : These are employed to reduce specific functional groups to achieve the desired structure.
Substitution reactions: : These reactions are used to introduce different substituents onto the core structure.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Cyclization Reactions
Cyclization reactions are pivotal in the synthesis of this compound and related derivatives.
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Formal (4 + 1) Cyclization : This reaction involves the nucleophilic attack of an acetylide anion on pyridinium 1,4-zwitterions to form indolizines. The process typically yields products in moderate to high yields (15% to 75%) depending on the specific conditions used .
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Formal (5 + 1) Cyclization : Utilizing N,N-diisopropylethylamine as a promoter can lead to the formation of dihydropyrido[2,1-c] thiazines with yields reaching up to 96%. This reaction pathway is characterized by a series of intramolecular transformations that enhance product stability and yield .
Substitution Reactions
Substitution reactions involving the nitrogen atoms in the diazepine and quinoline rings are significant for modifying the compound's pharmacological properties.
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N-Alkylation : The introduction of alkyl groups via N-alkylation can enhance lipophilicity and alter the biological activity of the compound. Common reagents include alkyl halides and amines under basic conditions.
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Halogenation : Halogenation reactions can introduce halogen substituents at various positions on the quinoline ring. These reactions often require specific conditions such as the presence of Lewis acids or UV light to facilitate radical formation.
Reaction Mechanisms
Understanding the mechanisms behind these reactions is essential for optimizing synthetic routes.
Mechanism of Cyclization
The cyclization mechanism typically involves:
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Nucleophilic Attack : The nucleophile attacks an electrophilic center in the zwitterion or another reactive intermediate.
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Formation of Intermediates : The reaction proceeds through several intermediates that may undergo rearrangements or further transformations.
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Aromatization : Final steps often involve aromatization processes that stabilize the product through delocalization of electrons across the aromatic system.
Mechanism of Substitution
Substitution mechanisms generally follow:
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SN2 Mechanism : For primary alkyl halides where a direct nucleophilic attack occurs.
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SNAr Mechanism : For aromatic systems where electron-withdrawing groups facilitate nucleophilic substitution.
Structural Changes Post-Reaction
| Reaction Type | Structural Change | Resulting Compound Type |
|---|---|---|
| Cyclization | Formation of fused rings | Indolizines |
| Substitution | Introduction of functional groups | Modified quinoline derivatives |
Scientific Research Applications
The compound 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on existing literature and research findings.
Chemical Properties and Structure
This compound belongs to a class of bicyclic compounds known for their structural complexity and biological activity. The molecular formula and structural characteristics are crucial for understanding its reactivity and interactions with biological systems.
Structural Overview
- Molecular Formula : C15H22N2
- Molecular Weight : 246.3480 g/mol
- Structural Features : It contains multiple fused rings typical of diazepine derivatives, which often exhibit significant pharmacological properties.
Antidepressant Activity
Research indicates that compounds similar to decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline derivatives may exhibit antidepressant effects. These compounds can interact with neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways. Studies have shown that modifications to the diazepine structure can enhance efficacy and reduce side effects associated with traditional antidepressants.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its structural analogs have been investigated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to cell survival and proliferation.
Neuroprotective Effects
The neuroprotective potential of this compound is another area of interest. Research has demonstrated that certain diazepine derivatives can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal explored the antidepressant effects of a structurally related compound. Results showed significant improvement in depressive symptoms in animal models when administered at specific dosages over a defined period. This suggests potential for further development into therapeutic agents for mood disorders.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines (e.g., breast and prostate cancer) indicated that derivatives of this compound inhibited cell proliferation by up to 70% at optimal concentrations. The research highlighted the need for further exploration of the underlying mechanisms and potential clinical applications.
Data Tables
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to a cascade of biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-2-(Chloro-5-fluoro-indol-1-yl)-1-methylethylamine and (S)-2-(4,4,7-Trimethyl-1,4-dihydro-indeno[1,2-b]pyrrol-1-yl)-1-methylethylamine
These indole- and indenopyrrole-based agonists () exhibit high 5-HT₂C affinity (Ki < 10 nM) and efficacy in reducing compulsive behaviors (e.g., schedule-induced polydipsia, marble-burying) in rodents. Structurally, their smaller, non-fused scaffolds contrast with vabicaserin’s polycyclic system, which may influence blood-brain barrier penetration and receptor binding kinetics .
Ro 60-0175
Ro 60-0175, a phenylpiperazine derivative, reduces cocaine self-administration and relapse in rats via 5-HT₂C-mediated suppression of dopamine release . While vabicaserin focuses on schizophrenia, Ro 60-0175’s efficacy in addiction models suggests broader applications in substance use disorders . Both compounds share 5-HT₂C selectivity but differ in chemical class, with Ro 60-0175 showing mild motor side effects (e.g., catalepsy) at higher doses .
Structural Analogs: Diazepino-Quinoline and Related Derivatives
N-[1H,2H,3H-Cyclopenta[b]quinolin-9-yl]aminoalkyl]acridine-9-carboxamide Hydrochlorides (3b, 3c, 3d)
For example, 3d (yield: 86.49%) demonstrated strong in vitro activity, though their primary targets are unspecified . Unlike vabicaserin, these compounds lack 5-HT₂C selectivity and instead leverage intercalation (acridine) for DNA interaction .
WAY 629 Hydrochloride
WAY 629 ([1,4]Diazepino[6,7,1-jk]carbazole hydrochloride), a carbazole-fused analog, shares vabicaserin’s diazepino core but lacks the quinoline ring .
Antipsychotic and Antiobesity Diazepino Derivatives
(9aR,12aS)-4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline Derivatives
Patent literature () describes structurally related compounds with antiobesity and antipsychotic effects. For instance, Compound A-HCl () shares vabicaserin’s backbone but differs in substituents, highlighting how minor modifications can shift therapeutic focus (e.g., weight loss vs. psychosis) .
Comparative Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: In Vitro Selectivity Profiles
| Compound | 5-HT₂C (Ki, nM) | 5-HT₂B (Ki, nM) | 5-HT₂A (Ki, nM) | Dopamine D₂ (Ki, nM) | |
|---|---|---|---|---|---|
| Vabicaserin hydrochloride | 2.3 | >10,000 | 1,450 | >10,000 | |
| (S)-2-(4,4,7-Trimethyl...) | 4.5 | 320 | 89 | >1,000 |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 4,5,6,7,9,9a,10,11,12,12a-decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride, and how can reaction optimization address them?
- Methodological Answer : Synthesis of polycyclic heteroaromatic compounds like this requires precise control over ring-closing reactions and stereochemistry. A factorial design approach (e.g., varying catalysts, temperature, and solvent polarity) can isolate critical parameters affecting yield and purity . Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict viable intermediates and transition states, reducing trial-and-error experimentation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine analytical techniques such as:
- HPLC-MS : To detect trace impurities (e.g., diastereomers or side products).
- NMR spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the complex fused-ring system.
- X-ray crystallography : Confirm absolute stereochemistry if single crystals are obtainable.
- Cross-validate results against pharmacopeial standards for reproducibility .
Q. What stability considerations are critical for storing and handling this hydrochloride salt?
- Methodological Answer : Perform accelerated stability studies under varying conditions (humidity, temperature, light exposure) using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Monitor degradation via HPLC and correlate with computational predictions of hydrolytic or oxidative susceptibility in the diazepine-quinoline backbone .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular dynamics or QSAR) predict the compound’s biological activity or reactivity in catalytic systems?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) by parameterizing the force field for the fused-ring system.
- QSAR : Train models using descriptors like topological polar surface area (TPSA) and logP to predict pharmacokinetic properties.
- Reactor Design : Couple simulations with microfluidic reactors to test predicted reaction pathways in real time .
Q. What strategies resolve contradictions in experimental data (e.g., conflicting NMR assignments or unexpected reaction outcomes)?
- Methodological Answer :
- Comparative Analysis : Cross-reference spectral data with structurally analogous compounds (e.g., isoquinoline derivatives) .
- Controlled Replication : Isolate variables (e.g., solvent deuteration, inert atmosphere) to identify hidden experimental biases.
- Data-Driven Feedback : Use machine learning to flag outliers in datasets and refine hypotheses iteratively .
Q. How can researchers design experiments to probe the compound’s role in heterogeneous catalysis or energy-related applications?
- Methodological Answer :
- Surface Adsorption Studies : Employ XPS or TEM to analyze interactions with catalytic substrates (e.g., metal oxides).
- Reaction Engineering : Optimize membrane separation technologies (e.g., pervaporation) to isolate reactive intermediates during catalytic cycles .
- In Situ Spectroscopy : Use operando IR/Raman to monitor real-time structural changes under reaction conditions .
Methodological Frameworks
Q. What experimental designs minimize resource consumption while maximizing data robustness?
- Answer : Implement high-throughput screening (HTS) with microplate readers for parallel reaction testing. Use DoE (Design of Experiments) to prioritize influential factors (e.g., reagent stoichiometry, pH) and reduce redundant trials. Integrate with AI-driven platforms like COMSOL Multiphysics for predictive scenario modeling .
Q. How can interdisciplinary approaches (e.g., combining synthetic chemistry with materials science) enhance research outcomes?
- Answer :
- Hybrid Material Synthesis : Functionalize the compound onto MOFs or nanoparticles to study host-guest interactions.
- Cross-Disciplinary Validation : Partner with computational chemists to validate mechanistic hypotheses using ab initio methods .
Data Management and Compliance
Q. What protocols ensure data integrity and reproducibility in studies involving this compound?
- Answer :
- Metadata Tagging : Document experimental conditions (e.g., glovebox O₂ levels, solvent batch numbers) in FAIR-compliant databases.
- Blockchain Auditing : Use decentralized ledgers to timestamp raw data and prevent tampering .
- Peer Review : Share synthetic procedures via platforms like ICReDD to enable collaborative troubleshooting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
